molecular formula C19H13F4NO3S2 B2597760 N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide CAS No. 250714-78-4

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide

Cat. No. B2597760
CAS RN: 250714-78-4
M. Wt: 443.43
InChI Key: RBCLFKLYLYJDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a trifluoromethyl group, a benzyl sulfonyl group, and a thiophene carboxamide group. These groups are known to have significant roles in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups mentioned above. For instance, the trifluoromethyl group could undergo various reactions, as described in studies on trifluoromethylation .

Scientific Research Applications

Synthesis and Chemical Properties

The research surrounding N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide and related compounds primarily focuses on their synthesis, chemical properties, and applications in various fields such as organic chemistry, materials science, and biomedical research. These compounds are investigated for their potential in creating novel chemical reactions, enhancing materials' properties, and developing new therapeutic agents.

  • Fluoroalkylative Aryl Migration : The study by Zhengbiao He, Ping Tan, C. Ni, and Jinbo Hu (2015) on fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates the synthetic utility of fluorinated sulfinate salts as radical precursors in organic synthesis. This method facilitates the incorporation of fluoroalkyl groups into molecules, which is valuable in drug development and materials science due to the unique properties conferred by fluorine atoms (He et al., 2015).

  • Antipathogenic Activity : Carmen Limban, L. Marutescu, and M. Chifiriuc (2011) explored the antipathogenic activity of new thiourea derivatives, highlighting the potential of fluorine-substituted compounds in developing antimicrobial agents. Their work suggests that the incorporation of fluorine atoms can significantly enhance the antibacterial and antifungal efficacy of chemical compounds (Limban et al., 2011).

  • Polymorphism in Aromatic Sulfonamides : The investigation into the polymorphism of aromatic sulfonamides with fluorine groups by S. Terada et al. (2012) provides insights into how fluorine substitution affects the crystalline structures of these compounds. This research has implications for the design of pharmaceuticals and materials with tailored physical properties (Terada et al., 2012).

  • Fluorescent Probe Development : The creation of a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols by Z. Wang et al. (2012) showcases the application of fluorine-substituted sulfonamides in analytical chemistry. Their work contributes to the development of sensitive and selective detection methods for environmental and biological monitoring (Wang et al., 2012).

  • Highly Conducting and Stable Proton Exchange Membranes : Research by Dong-Hyeon Kim, I. Park, and Dong-Hoon Lee (2020) on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures for proton exchange membranes highlights the potential of fluorine-substituted sulfonamides in enhancing the performance of fuel cells. Their work demonstrates the role of fluorine in improving the ion exchange capacity, mechanical stability, thermal stability, and oxidative stability of membranes (Kim et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used in a pharmaceutical context, it would interact with biological targets in the body. The trifluoromethyl group, for example, is known to play an important role in pharmaceuticals .

properties

IUPAC Name

N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4NO3S2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-28-17)29(26,27)11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLFKLYLYJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.